Ethyl 3-amino-3-(4-ethoxyphenyl)propanoate hydrochloride
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Overview
Description
Scientific Research Applications
Ethyl 3-amino-3-(4-ethoxyphenyl)propanoate hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-amino-3-(4-ethoxyphenyl)propanoate hydrochloride typically involves the reaction of ethyl 3-amino-3-(4-ethoxyphenyl)propanoate with hydrochloric acid. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar procedures to laboratory-scale synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-3-(4-ethoxyphenyl)propanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The amino group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines .
Mechanism of Action
The mechanism of action for Ethyl 3-amino-3-(4-ethoxyphenyl)propanoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, affecting their structure and function. Additionally, the ethoxyphenyl group can interact with hydrophobic regions of proteins, influencing their activity .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-amino-3-(3-ethoxyphenyl)propanoate hydrochloride
- Ethyl 3-amino-3-(3-methylphenyl)propanoate hydrochloride
- Ethyl 3-amino-3-(4-isopropylphenyl)propanoate hydrochloride
Uniqueness
Ethyl 3-amino-3-(4-ethoxyphenyl)propanoate hydrochloride is unique due to its specific ethoxyphenyl substitution, which can influence its chemical reactivity and interactions with biological molecules. This makes it a valuable compound for targeted research and development .
Properties
IUPAC Name |
ethyl 3-amino-3-(4-ethoxyphenyl)propanoate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3.ClH/c1-3-16-11-7-5-10(6-8-11)12(14)9-13(15)17-4-2;/h5-8,12H,3-4,9,14H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNQBHIZXDKLCLN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(CC(=O)OCC)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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